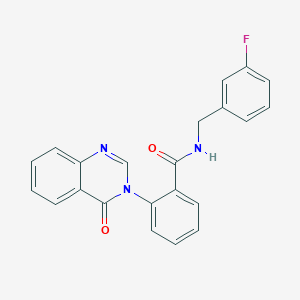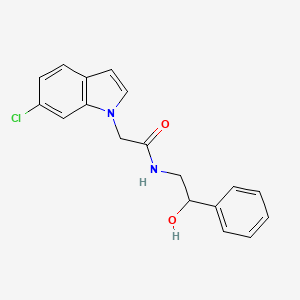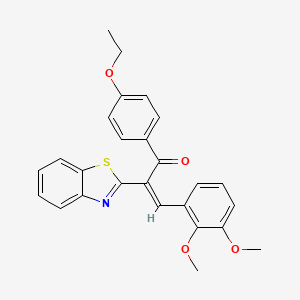![molecular formula C20H17FN4O3 B11130387 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11130387.png)
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that features both indole and pyridazine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridazine moiety can be synthesized through the reaction of hydrazine with a 1,4-diketone . The final step involves coupling the indole and pyridazine intermediates through an acylation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyridazine formation, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazine moiety can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be facilitated by the use of Lewis acids such as aluminum chloride (AlCl3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyridazine moiety may inhibit specific enzymes involved in disease processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione and pyridazine-4-carboxylic acid.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to the combination of indole and pyridazine moieties in a single molecule. This structural feature may confer unique biological activities and therapeutic potential compared to other compounds with only one of these moieties .
Properties
Molecular Formula |
C20H17FN4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17FN4O3/c21-15-4-3-14-7-9-24(17(14)12-15)10-8-22-19(26)13-25-20(27)6-5-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
BEDCDZAIZFKZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11130305.png)

![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130318.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130322.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)

![N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B11130332.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B11130355.png)
![ethyl 1-{3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B11130358.png)

![2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130371.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11130375.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130380.png)
